tert-Butyl 1-(4-methoxybenzoyl)piperidin-4-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(4-methoxybenzoyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-14-9-11-20(12-10-14)16(21)13-5-7-15(23-4)8-6-13/h5-8,14H,9-12H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRXFTXRMZWZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(4-methoxybenzoyl)piperidin-4-ylcarbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via an acylation reaction using 4-methoxybenzoyl chloride and a suitable base.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-(4-methoxybenzoyl)piperidin-4-ylcarbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential therapeutic applications, particularly in:
- Neurological Disorders : It may target neurotransmitter systems, potentially aiding in the treatment of conditions like depression and anxiety.
- Pain Management : Research indicates that derivatives of this compound can modulate pain pathways, suggesting its use in analgesics .
Biological Research
In biological studies, tert-butyl 1-(4-methoxybenzoyl)piperidin-4-ylcarbamate is used to:
- Investigate structure-activity relationships (SAR) of piperidine derivatives.
- Study interactions with biological targets such as enzymes and receptors, which can lead to the development of new drugs .
Industrial Applications
In the industrial sector, this compound serves as an intermediate for:
- Pharmaceutical Production : It is crucial in synthesizing complex organic molecules used in drug formulations.
- Agrochemicals : The compound's properties make it suitable for developing pesticides and herbicides .
Antimicrobial Activity
Research has shown that related piperidine derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound demonstrate strong antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.78 - 3.125 µg/mL |
| Compound B | VRE | 0.78 - 3.125 µg/mL |
These findings suggest that this compound could be effective against biofilm-forming bacteria, which are often resistant to conventional treatments.
Neurological Research
A study focusing on the pharmacological effects of similar piperidine derivatives revealed that they could enhance ATPase activity by up to 48% at certain concentrations, indicating potential roles in neurological signaling pathways .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(4-methoxybenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxybenzoyl group may play a role in enhancing the compound’s binding affinity and specificity. The piperidine ring provides structural stability, while the carbamate group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl/Benzoyl Group
Key structural analogs differ in the substituents attached to the benzyl/benzoyl moiety, which influence physicochemical properties, reactivity, and bioactivity.
Key Observations :
- Electron-donating groups (e.g., -OCH₃, -CH₃) generally enhance stability and yield compared to electron-withdrawing groups (e.g., -Cl, -Br). For example, the 4-methyl derivative achieves a 95% yield , while the 4-chloro analog yields 84% under similar conditions .
- Steric effects : Bulkier substituents (e.g., 3-phenylpropyl) reduce yields (75% for tert-butyl 1-(3-phenylpropyl)piperidin-4-ylcarbamate) due to hindered reaction kinetics .
- Spectral trends : Aromatic proton signals in ¹H NMR shift downfield for electron-withdrawing groups (e.g., 7.24–7.27 ppm for -Cl) compared to electron-donating groups (7.07 ppm for -CH₃) .
Table 2: Reaction Conditions and Purification Strategies
Biological Activity
tert-Butyl 1-(4-methoxybenzoyl)piperidin-4-ylcarbamate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide an in-depth overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.38 g/mol. The structure features a piperidine ring substituted with a tert-butyl carbamate and a 4-methoxybenzoyl moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that related compounds exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. For instance, a study highlighted the high antimicrobial activity of similar piperidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to last-resort antibiotics like vancomycin and linezolid .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (μg/mL) | Activity Type |
|---|---|---|---|
| Compound 44 | MRSA | 0.78 | Bactericidal |
| Compound 44 | VREfm | 3.125 | Bactericidal |
| This compound | TBD | TBD | TBD |
Note: Specific data for this compound is currently unavailable but is expected to be similar based on structural analogs.
The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of the piperidine ring is thought to enhance membrane permeability, allowing the compound to penetrate bacterial cells effectively.
Anticancer Potential
Emerging studies suggest that compounds with similar structures may also exhibit anticancer properties. For instance, certain piperidine derivatives have been shown to inhibit P-glycoprotein (P-gp), a protein that contributes to multidrug resistance in cancer cells. By inhibiting P-gp, these compounds can enhance the efficacy of chemotherapeutic agents such as paclitaxel and doxorubicin .
Case Study: In Vitro Evaluation
In vitro studies have demonstrated that related compounds can significantly increase intracellular concentrations of chemotherapeutics in drug-resistant cell lines, leading to reduced tumor volumes in animal models without apparent side effects .
Toxicological Profile
While the antimicrobial and anticancer activities are promising, evaluating the toxicological profile is crucial. Preliminary studies indicate low hemolytic activity against mammalian cells, suggesting a favorable safety profile for further development .
Q & A
Q. What are the standard synthetic routes for tert-Butyl 1-(4-methoxybenzoyl)piperidin-4-ylcarbamate?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 4-methoxybenzoyl chloride with 4-aminopiperidine derivatives.
- Protection : Introducing the tert-butyl carbamate group via Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) .
- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Q. Key Reagents and Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Methoxybenzoyl chloride, DCM, TEA | Acylation of piperidine |
| 2 | Boc₂O, DCM, TEA | Boc protection |
| 3 | Column chromatography | Purification |
Q. What safety precautions are required for handling this compound?
Q. How is the compound characterized post-synthesis?
- Spectroscopic Methods :
- Chromatography : HPLC purity >95% (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
-
Process Optimization :
-
Yield Data :
Scale Yield (Lab) Yield (Pilot) 10 g 65% 72% 100 g 58% 68%
Q. What are the key challenges in analyzing biological activity of this compound?
- Metabolic Stability : The methoxy group may undergo demethylation in vivo, requiring LC-MS/MS to track metabolites .
- Target Interaction : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinity with enzymes (e.g., kinases) .
- Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) .
Q. How do structural analogs compare in reactivity and bioactivity?
-
Analog Comparison :
-
Methodology : Use molecular docking (AutoDock Vina) to predict binding modes of analogs .
Q. What advanced techniques validate its role as a drug intermediate?
- Stability Studies :
- Pharmacokinetics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
